2'-N-羟基利福平

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

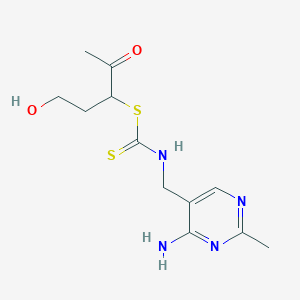

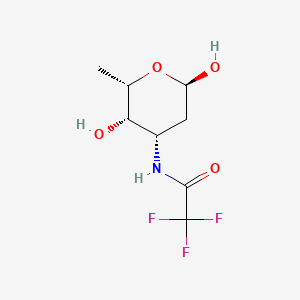

2’-N-hydroxyrifampicin is a chemical compound with the molecular formula C43H58N4O13 . It is similar to other chemical compounds in external resources . It has a molecular weight of 838.9396 .

Synthesis Analysis

The synthesis of rifampicin, a compound related to 2’-N-hydroxyrifampicin, involves two stages: the formation of 3-substituted 1,3-oxazino(5,6-c) rifamycins, also known as rifamycin oxazine, by the reaction of rifamycin S and N-bis-hydroxymethyl-amine; and the ring-opening of rifamycin oxazine by 1-amino-4-methyl piperazine .Molecular Structure Analysis

The molecular structure of 2’-N-hydroxyrifampicin is complex, with a molecular weight of 838.940 Da . It is an electron-rich aromatic compound with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .科学研究应用

神经保护作用

利福平在脑缺血模型中已被评估其神经保护作用。研究表明,利福平可以显著降低小鼠永久性和短暂性局灶性脑缺血后的脑损伤。其机制被认为涉及利福平作为羟自由基清除剂和激活糖皮质激素受体,表明在神经保护和治疗中风相关损伤方面具有潜在应用 (Yulug 等,2004 年)。

肝病治疗

利福平对人类肝胆转运和解毒系统的影响已得到研究。该药物可以增强胆汁酸解毒以及胆红素结合和排泄。这表明利福平在胆汁淤积性肝病的治疗中具有应用前景,可能证明其与熊去氧胆酸等其他药物联合使用以增强治疗效果 (Marschall 等,2005 年)。

抗菌涂层

对利福平负载聚合物用于抗菌涂层的开发的研究显示出有希望的结果,可以预防包括结核分枝杆菌在内的病原体感染。将利福平封装在 HPMA-PLA 纳米聚合物等聚合物中提供了一种受控释放机制,该机制可应用于医疗器械和植入物中以降低感染率 (Yang 等,2022 年)。

膜相互作用研究

关于利福平与膜模型相互作用的研究提供了其在细胞水平作用机制的见解。例如,关于羟基化不饱和脂肪酸自发插入脂质双层的的研究,虽然没有直接提到 2'-N-羟基利福平,但阐明了此类化合物如何与细胞膜相互作用,从而可能影响药物递送和细胞摄取过程 (Khmelinskaia 等,2014 年)。

作用机制

Target of Action

The primary target of 2’-N-hydroxyrifampicin is the enzyme rifampicin monooxygenase (RIF-O) . This enzyme belongs to the class of oxidoreductases, which act on paired donors with the incorporation or reduction of molecular oxygen . The enzyme has been found in the Corynebacteria Rhodococcus equi and Nocardia farcinica .

Mode of Action

2’-N-hydroxyrifampicin interacts with its target, rifampicin monooxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the reaction where rifampicin, NAD(P)H, and O2 are converted into 2’-N-hydroxyrifampicin, NAD(P)+, and H2O .

Biochemical Pathways

The biochemical pathway affected by 2’-N-hydroxyrifampicin involves the conversion of rifampicin into a metabolite with much lower antimicrobial activity . This conversion is initiated by the enzyme rifampicin monooxygenase, which confers increased resistance to the antibiotic rifampicin by initiating its degradation .

Pharmacokinetics

It is known that the compound is a product of the enzymatic reaction catalyzed by rifampicin monooxygenase . The enzyme uses NAD(P)H as a reducing agent, and the reaction also involves the consumption of molecular oxygen .

Result of Action

The result of the action of 2’-N-hydroxyrifampicin is the formation of a metabolite with much lower antimicrobial activity compared to the parent compound, rifampicin . This transformation is part of a resistance mechanism against the antibiotic rifampicin .

Action Environment

The action of 2’-N-hydroxyrifampicin is influenced by the presence of the enzyme rifampicin monooxygenase, which is found in certain bacteria such as Rhodococcus equi and Nocardia farcinica . The enzyme’s activity, and thus the action of 2’-N-hydroxyrifampicin, may be influenced by various environmental factors, including the availability of NAD(P)H and oxygen .

未来方向

生化分析

Biochemical Properties

The enzyme rifampicin monooxygenase catalyzes the N-hydroxylation of rifampicin to form 2’-N-hydroxyrifampicin . This enzyme has been found in a variety of environmental bacteria, notably Rhodococcus, Nocardia, and Streptomyces . It hydroxylates C-2 of rifampicin leading to its macro-ring cleaving .

Cellular Effects

Rifampicin, the parent compound, is known to induce a number of drug-metabolizing enzymes, having the greatest effects on the expression of cytochrome P450 (CYP) 3A4 in the liver and in the small intestine . In addition, rifampicin induces some drug transporter proteins, such as intestinal and hepatic P-glycoprotein .

Molecular Mechanism

The enzyme rifampicin monooxygenase, which catalyzes the formation of 2’-N-hydroxyrifampicin, is known to require NADPH for the reduction of FAD, and this reduction only occurs efficiently when rifampicin is present . This suggests that rifampicin binds before NADPH in the catalytic scheme .

Temporal Effects in Laboratory Settings

Studies on rifampicin, the parent compound, suggest that the induction of drug-metabolizing enzymes by rifampicin is reached in about one week after starting rifampicin treatment and the induction dissipates in roughly two weeks after discontinuing rifampicin .

Metabolic Pathways

2’-N-hydroxyrifampicin is involved in the metabolic pathway of rifampicin, which is catalyzed by the enzyme rifampicin monooxygenase . This enzyme hydroxylates C-2 of rifampicin, leading to its macro-ring cleaving .

Transport and Distribution

Rifampicin, the parent compound, is known to influence the pharmacokinetics of several drugs by inducing hepatic metabolism and drug transporter proteins .

Subcellular Localization

The enzyme that catalyzes its formation, rifampicin monooxygenase, is likely to be located in the cytoplasm where it can access its substrates .

属性

| { "Design of the Synthesis Pathway": "The synthesis of '2'-N-hydroxyrifampicin' can be achieved by the hydroxylation of rifampicin. This can be done using a suitable oxidizing agent and a catalyst. The reaction can be carried out under mild conditions to avoid any unwanted side reactions. The product can be purified using standard techniques such as column chromatography or recrystallization.", "Starting Materials": [ "Rifampicin", "Oxidizing agent", "Catalyst", "Solvent" ], "Reaction": [ "Dissolve rifampicin in a suitable solvent", "Add the oxidizing agent and catalyst to the solution", "Stir the reaction mixture at a suitable temperature and for a suitable time", "Quench the reaction by adding a suitable quenching agent", "Extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] } | |

| 51963-55-4 | |

分子式 |

C43H58N4O13 |

分子量 |

838.9 g/mol |

IUPAC 名称 |

1-(13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl)-N-(4-methylpiperazin-1-yl)methanimine oxide |

InChI |

InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55) |

InChI 键 |

PADXLTATLMUKBQ-UHFFFAOYSA-N |

手性 SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |

同义词 |

rifampicin N-oxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B3328766.png)

![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)

![2-[2-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanoic Acid](/img/structure/B3328799.png)

![[4-[2-(Diethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B3328806.png)

![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)